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Executive Summary

FHD-286 is a first-in-class, orally bioavailable, allosteric small molecule inhibitor that potently
and selectively targets the ATPase activity of BRG1 (SMARCA4) and BRM (SMARCA2).[1]
These two proteins are the mutually exclusive catalytic subunits of the BAF (SWI/SNF)
chromatin remodeling complex, a critical regulator of gene expression.[1][2] In numerous
preclinical models, FHD-286 has demonstrated significant antitumor activity across a range of
hematologic and solid tumors, most notably in acute myeloid leukemia (AML) and uveal
melanoma.[3][4] Its mechanism of action involves the disruption of oncogenic transcriptional
programs, leading to cell differentiation, cell cycle arrest, and apoptosis.[4][5] While clinical
development in some indications has been discontinued, the preclinical data provide a robust
rationale for the continued investigation of BRG1/BRM inhibition as a therapeutic strategy. This
document provides an in-depth guide to the preclinical data and methodologies used to
evaluate the antitumor activity of FHD-286.

Mechanism of Action: BAF Complex Inhibition

The BAF (BRG1/BRM-associated factor) complex utilizes the energy from ATP hydrolysis,
driven by either its BRG1 or BRM subunit, to remodel chromatin structure.[6] This process
modulates DNA accessibility for transcription factors, thereby controlling the expression of
genes critical for cell lineage, proliferation, and differentiation.[7] Many cancers, including AML,
become dependent on the BAF complex to maintain a stem-like, undifferentiated state.[2][6]

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b8820906?utm_src=pdf-interest
https://www.benchchem.com/product/b8820906?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/39801091/
https://pubmed.ncbi.nlm.nih.gov/39801091/
https://www.biorxiv.org/content/10.1101/2023.09.28.560054v1.full.pdf
https://www.benchchem.com/product/b8820906?utm_src=pdf-body
https://ir.foghorntx.com/news-releases/news-release-details/foghorn-therapeutics-presents-new-preclinical-data-novel-brg1brm/
https://aacrjournals.org/mcr/article/20/3/361/681676/Exquisite-Sensitivity-to-Dual-BRG1-BRM-ATPase
https://aacrjournals.org/mcr/article/20/3/361/681676/Exquisite-Sensitivity-to-Dual-BRG1-BRM-ATPase
https://pmc.ncbi.nlm.nih.gov/articles/PMC11830987/
https://www.benchchem.com/product/b8820906?utm_src=pdf-body
https://foghorntx.com/wp-content/uploads/2023/10/The-dual-BRG1-BRM-SMARCA4-2-inhibitor-FHD-286-induces-functional-differentiation-and-splicing-defects-in-preclinical-models-of-acute-myeloid-leukemia-AML.pdf
https://foghorntx.com/wp-content/uploads/2023/04/AACR_2023_Foghorn_FHD-286The-dual-BRMBRG1-SMARCA24-inhibitor-FHD-286-induces-differentiation-in-preclinical-models-of-acute-myeloid-leukemia-AML.pdf
https://www.biorxiv.org/content/10.1101/2023.09.28.560054v1.full.pdf
https://foghorntx.com/wp-content/uploads/2023/10/The-dual-BRG1-BRM-SMARCA4-2-inhibitor-FHD-286-induces-functional-differentiation-and-splicing-defects-in-preclinical-models-of-acute-myeloid-leukemia-AML.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8820906?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

FHD-286 acts as a dual inhibitor of the BRG1 and BRM ATPases. By binding to an allosteric
site, it locks the complex in an inactive state, preventing ATP hydrolysis. This leads to genome-
wide alterations in chromatin accessibility, particularly at enhancer regions of key oncogenic
transcription factors.[4][5] In AML models, this has been shown to repress the expression of
critical leukemia drivers such as c-Myc and PU.1, while upregulating genes associated with
myeloid differentiation.[5][8]
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Caption: Mechanism of Action of FHD-286.

Preclinical In Vitro Activity

FHD-286 has demonstrated potent and broad activity across a diverse panel of AML cell lines
and patient-derived samples. The cellular response is notably dose-dependent; lower
concentrations (<30 nM) primarily induce a differentiation phenotype, while higher
concentrations (=90 nM) are cytoreductive.[7]

Induction of Myeloid Differentiation

A key effect of FHD-286 in AML models is the induction of differentiation, overcoming the
characteristic differentiation block of leukemia.[5][7] Extended treatment (7 or more days) with
pharmacologically relevant concentrations (e.g., 5-20 nM) leads to a time- and dose-dependent
upregulation of the myeloid maturation marker CD11b.[7] This is accompanied by a decrease in
proliferation markers (Ki67) and survival proteins (BCL2).[7] Furthermore, RNA sequencing has
revealed that FHD-286 treatment upregulates pathways related to functional myeloid cell
activities, such as reactive oxygen species (ROS) production and phagocytosis, and can
disrupt mRNA splicing.[6]

Synergistic Activity with Standard-of-Care Agents

In vitro studies have shown that FHD-286 acts synergistically with several standard-of-care
agents used in AML treatment. This suggests its potential in combination therapies to achieve
deeper and more durable responses.
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Preclinical In Vivo Antitumor Activity

FHD-286, owing to its favorable oral bioavailability, has demonstrated robust antitumor activity
in multiple mouse xenograft models of both AML and uveal melanoma.[1][11]

Acute Myeloid Leukemia (AML) Models

In cell line-derived (CDX) and patient-derived (PDX) xenograft models of AML, oral
administration of FHD-286 leads to significant tumor growth inhibition and improved survival.[9]
[12] Treatment has been shown to be effective across various genetic backgrounds, including
those with challenging mutations like MLL-rearrangements or mutant NPM1.[5][7]
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Uveal Melanoma (UM) Models

UM cell lines show exquisite sensitivity to BRG1/BRM inhibition.[14] In vivo, FHD-286 treatment
of UM xenograft models resulted in significant tumor regression at well-tolerated doses.[14]

Mechanistically, FHD-286 impacts key melanocyte lineage transcription factors like MITF and

S0OX10 and can shift the tumor microenvironment towards a less immunosuppressive state.[14]

[15]

Experimental Protocols

In Vivo AML Xenograft Efficacy Study

This protocol outlines a general procedure for evaluating the efficacy of FHD-286 in a cell line-

derived AML xenograft model.
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Study Setup

Day 0:
Inoculate NSG mice with
AML cells (e.g., MV4-11)

subcutaneously

'

Day 14:

Tumor volume reaches
~150-200 mma3.
Randomize mice into
treatment groups (n=8)

Treatmevnt Phase

Administer Vehicle or FHD-286
(e.g., 1.5 mg/kg, PO, QD)
for specified duration
(e.g., 5 days on / 2 days off)

Monitoring & Endpoints

Measure tumor volume
(2-3 times/week)
and body weight

Endpoints:
- Tumor Growth Inhibition (TGI)
- Survival Analysis
- Biomarker analysis of tumors

Click to download full resolution via product page

Caption: General workflow for an AML xenograft study.

e Cell Culture: AML cell lines (e.g., MV4-11, OCI-AML2) are cultured in appropriate media
(e.g., RPMI-1640 + 10% FBS) under standard conditions (37°C, 5% COz).

e Animal Model: Immunocompromised mice (e.g., NSG) aged 6-8 weeks are used.
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e Cell Inoculation: A suspension of 5-10 million AML cells in 100-200 pL of a mixture of PBS
and Matrigel is injected subcutaneously into the flank of each mouse.

e Tumor Growth Monitoring: Tumor dimensions are measured 2-3 times per week using digital
calipers. Tumor volume is calculated using the formula: (Length x Width2) / 2.

o Treatment: When average tumor volume reaches a predetermined size (e.g., 150-200 mms),
mice are randomized into treatment cohorts. FHD-286 is formulated for oral gavage and
administered daily (QD) or as per the study design.[7] A vehicle control group is included.

e Endpoints: The study concludes when tumors reach a maximum size limit or at a pre-
specified time point. Primary endpoints are tumor growth inhibition (TGI) and overall survival.
Tumors may be harvested for pharmacodynamic biomarker analysis (e.g., flow cytometry,
Western blot).

Flow Cytometry for Myeloid Differentiation (CD11b)

This protocol describes the analysis of CD11b expression in AML cells following in vitro
treatment with FHD-286.

e Cell Treatment: AML cells are seeded and treated with DMSO (vehicle control) or varying
concentrations of FHD-286 (e.g., 5 nM, 10 nM, 20 nM) for an extended period (e.g., 7 to 14
days), with media and drug replenishment every 3-4 days.[7]

o Cell Harvesting: After treatment, cells are harvested, washed with cold PBS, and counted.

 Staining: Approximately 0.5-1.0 x 10 cells per sample are resuspended in FACS buffer (e.g.,
PBS + 2% FBS). Cells are incubated with a fluorescently conjugated anti-human CD11b
antibody for 20-30 minutes on ice, protected from light. A viability dye (e.g., Propidium lodide,
DAPI) is included to exclude dead cells.

o Data Acquisition: Samples are analyzed on a flow cytometer. Data is collected for at least
10,000 live cell events per sample.

o Gating and Analysis:

o Gate on single cells using forward scatter area (FSC-A) vs. height (FSC-H).
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o Gate on live cells by excluding cells positive for the viability dye.

o Within the live, single-cell population, quantify the percentage of CD11b-positive cells and
the mean fluorescence intensity (MFI) of CD11b.

Conclusion

The preclinical data for FHD-286 strongly support the therapeutic potential of targeting the BAF
chromatin remodeling complex in oncology.[4] As a potent dual inhibitor of BRG1 and BRM,
FHD-286 effectively induces differentiation and inhibits proliferation in AML and uveal
melanoma models.[5][14] Its demonstrated synergy with existing anticancer agents highlights a
promising path forward for combination therapies. The detailed methodologies and data
presented herein provide a comprehensive foundation for researchers and drug developers
interested in the continued exploration of this therapeutic class.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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